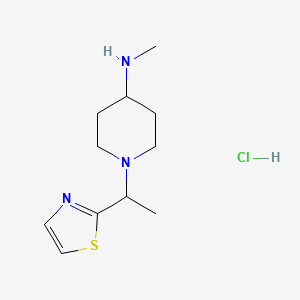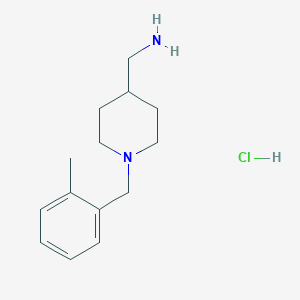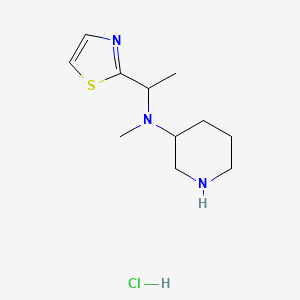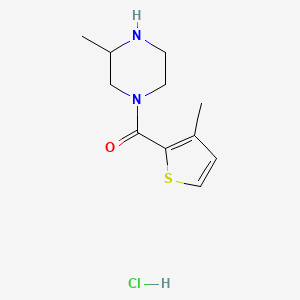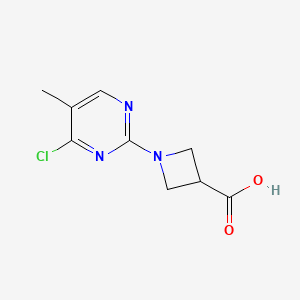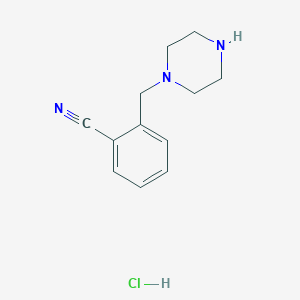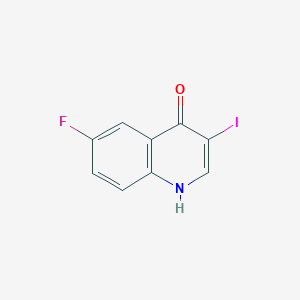
6-Fluoro-3-iodoquinolin-4(1H)-one
Overview
Description
6-Fluoro-3-iodoquinolin-4(1H)-one, also known as FIQ, is a heterocyclic organic compound with a unique structure. It is a versatile molecule that has been used in a variety of scientific and medical applications. This compound has been used for the synthesis of a variety of drugs and other compounds, as well as for its potential therapeutic properties. FIQ has been studied for its potential to act as a neurotransmitter, and its biochemical and physiological effects have been studied in detail.
Scientific Research Applications
Antimicrobial and Antitubercular Applications
6-Fluoro-3-iodoquinolin-4(1H)-one and its derivatives have been studied for their antimicrobial properties. A study by de Macedo et al. (2017) demonstrated the synthesis of 4-hydroxyquinolin-2(1H)-ones, including derivatives of this compound, which showed significant antimicrobial activity against Mycobacterium tuberculosis and Mycobacterium bovis, with minimal toxicity to human cells (de Macedo et al., 2017). Similarly, Ansari and Khan (2017) synthesized novel quinoline-pyrazoline-based coumarinyl thiazole derivatives, some containing fluoro substitutions, which exhibited potent antimicrobial activity (Ansari & Khan, 2017).
Fluorescence and Imaging Applications
Research by Singh and Singh (2007) on novel fluorophores, including derivatives of this compound, focused on their fluorescence properties in various solvents. These fluorophores were used for labeling nucleosides and oligodeoxyribonucleotides, demonstrating their potential in biological imaging and diagnostic applications (Singh & Singh, 2007).
Neuroimaging and Alzheimer's Disease Research
In the context of neuroimaging, Collier et al. (2017) reported on the synthesis and application of Fluorine-18-labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240), derived from this compound, for PET imaging of neurofibrillary tangles in Alzheimer's disease (Collier et al., 2017). Lohith et al. (2018) further explored this application, demonstrating the tracer's potential for imaging neurofibrillary tangles in Alzheimer's disease patients and controls (Lohith et al., 2018).
Antifungal and Herbicidal Applications
Xu et al. (2007) synthesized novel quinazoline derivatives, including those derived from this compound, which displayed significant antifungal activities, particularly against Fusarium oxysporum (Xu et al., 2007). Additionally, Huang et al. (2005) explored the herbicidal activity of fluoro-isoindoline-diones derived from similar compounds, noting their potential in agricultural applications (Huang et al., 2005).
Properties
IUPAC Name |
6-fluoro-3-iodo-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5FINO/c10-5-1-2-8-6(3-5)9(13)7(11)4-12-8/h1-4H,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBJEALBMJAVMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=O)C(=CN2)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5FINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



